
5-bromo-N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H11BrClN3O3 and its molecular weight is 444.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Compounds structurally related to the query molecule have been synthesized and evaluated for their antibacterial activity. For instance, derivatives of N-(4-bromophenyl)furan-2-carboxamide were synthesized and found to exhibit significant in vitro antibacterial activities against drug-resistant bacteria like A. baumannii, K. pneumoniae, E. cloacae, and S. aureus, particularly against NDM-positive A. baumannii. Docking studies and molecular dynamics simulations further validated the antibacterial potential of these compounds, suggesting that similar molecules could be designed as antibacterial agents (Siddiqa et al., 2022).
Antifungal and Antimicrobial Applications
Furan derivatives have been explored for their antifungal and antimicrobial properties. A study on 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones revealed broad-spectrum in vitro activity against pathogenic yeasts and molds, including Aspergillus spp. and fluconazole-resistant yeast isolates. The study highlighted the potential of furanone derivatives as novel antifungal agents, suggesting the relevance of similar structural motifs in developing antifungal therapies (Buchta et al., 2004).
Anticancer Activity
Quinoline and naphthoquinone derivatives, sharing structural features with the queried compound, have been synthesized and evaluated for their anticancer activities. These compounds have shown promising cytotoxic activities against various cancer cell lines, indicating the potential of such molecules in cancer research. Specifically, 1,4-naphthoquinone derivatives containing a phenylaminosulfanyl moiety exhibited potent cytotoxic activity against A549, HeLa, and MCF-7 cancer cell lines, suggesting that structural analogues might also possess anticancer properties (Ravichandiran et al., 2019).
Antiprotozoal Activity
Studies on furan derivatives have also shown antiprotozoal activity. For example, 2,5-bis(4-guanylphenyl)furans and related compounds were synthesized and evaluated for their antimalarial and antitrypanosomal activities, revealing significant activity against Trypanosoma rhodesiense. These findings highlight the potential of furan-based compounds in the treatment of protozoal infections, suggesting a possible area of application for similar molecules (Das & Boykin, 1977).
Propriétés
IUPAC Name |
5-bromo-N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrClN3O3/c20-16-8-7-15(27-16)18(25)23-12-6-5-10(21)9-11(12)17-19(26)24-14-4-2-1-3-13(14)22-17/h1-9H,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEIUAKVMQKWFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=C(C=CC(=C3)Cl)NC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,5-dimethoxyphenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2600530.png)
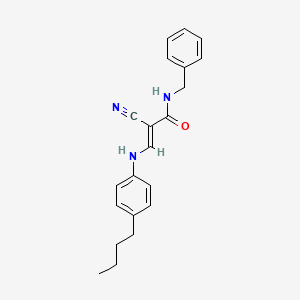
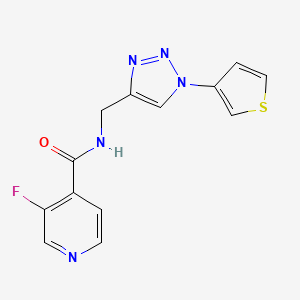
![N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycine](/img/structure/B2600533.png)
![1-(4-fluorophenyl)-4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2600534.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-methoxy-2-nitrophenyl)amino)formamide](/img/structure/B2600535.png)
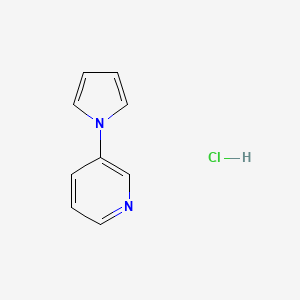
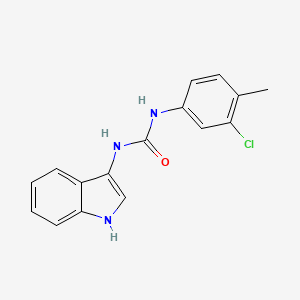
![3-Tert-butyl-6-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2600542.png)
![1-(4-(2-fluorophenyl)piperazin-1-yl)-3-(((2R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2600544.png)
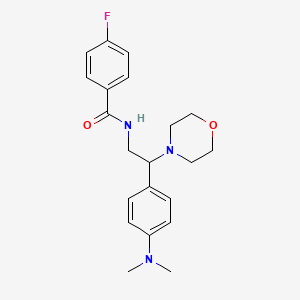
![N,2-dimethyl-3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B2600547.png)
![2-[(5-{[(3,5-Dimethyl-4-isoxazolyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2600548.png)
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-(3-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B2600550.png)
